1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group attached to the piperidine ring, which is further substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 5-methylpiperidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are commonly used.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Free amine (5-methylpiperidine-2-carboxylic acid).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid: Methyl group is at the 4-position instead of the 5-position.
Uniqueness: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)16(9-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDOSKQPRWHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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